molecular formula C16H13N3O3 B574650 7-[(4-Nitroanilino)methyl]quinolin-8-ol CAS No. 160094-85-9

7-[(4-Nitroanilino)methyl]quinolin-8-ol

Cat. No.: B574650
CAS No.: 160094-85-9
M. Wt: 295.298
InChI Key: NUIOHKDHIRMEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(4-Nitroanilino)methyl]quinolin-8-ol is an 8-hydroxyquinoline derivative featuring a (4-nitroanilino)methyl substituent at the C7 position of the quinoline core. The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry due to its metal-chelating properties and versatile bioactivity.

Properties

CAS No.

160094-85-9

Molecular Formula

C16H13N3O3

Molecular Weight

295.298

IUPAC Name

7-[(4-nitroanilino)methyl]quinolin-8-ol

InChI

InChI=1S/C16H13N3O3/c20-16-12(4-3-11-2-1-9-17-15(11)16)10-18-13-5-7-14(8-6-13)19(21)22/h1-9,18,20H,10H2

InChI Key

NUIOHKDHIRMEAA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C(C=C2)CNC3=CC=C(C=C3)[N+](=O)[O-])O)N=C1

Synonyms

7-((4-NITROPHENYLAMINO)METHYL)QUINOLIN-8-OL

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Substituents and Their Impacts

Compound Name Substituent at C7 Key Properties Reference
7-((4-(2,4-Dichlorophenyl)piperazin-1-yl)methyl)-5-nitroquinolin-8-ol (5m) Piperazinyl with 2,4-dichlorophenyl Antifungal activity (83% yield, 83% inhibition against S. sclerotiorum)
5-((p-Tolylamino)methyl)quinolin-8-ol (p-Tolylamino)methyl at C5 HIV-1 integrase inhibition (low µM EC₅₀, reduced cytotoxicity)
7-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)quinolin-8-ol 4-Fluorophenyl and 4-methylpiperazinyl GPCR modulation (synthesized via Mannich reaction, >95% purity)
7-((Benzo[d][1,3]dioxol-5-ylmethyl)piperazinyl)quinolin-8-ol (OPMQ) Bulky benzo[d][1,3]dioxol substituent Reduced yield (50%) due to steric hindrance; moderate antimicrobial activity

Key Observations :

  • Electron-Withdrawing Groups : Nitro substituents (e.g., in 5m and 5n) enhance antifungal activity but may reduce synthetic yields due to steric or electronic challenges .
  • Piperazinyl Moieties : Improve solubility and bioavailability, as seen in GPCR-targeting compounds .
  • Steric Effects : Bulky substituents like benzo[d][1,3]dioxol reduce yields but can enhance target specificity .

Table 2: Catalytic Systems and Reaction Optimization

Catalyst Reaction Time Yield (%) Advantages Limitations Reference
MCM-41-Tryptophan-Zn 4 h 83–94 Recyclable, eco-friendly, high efficiency Requires specialized catalyst design
Nano MgO 12 h 65–78 Low cost Homogeneous, difficult separation
GO-MnO-Au 8 h 70–85 High activity Toxic solvents, high temperature

This contrasts with traditional methods that use toxic solvents or homogeneous catalysts .

Table 3: Bioactivity Profiles of Selected Analogues

Compound Target/Activity IC₅₀/EC₅₀ Cytotoxicity Reference
5-((p-Tolylamino)methyl)quinolin-8-ol HIV-1 integrase inhibition 2.1 µM Low
7-((Phenylamino)methyl)quinolin-8-ol Caspase-11-dependent pyroptosis inhibition 10 µM Not reported
5m (Antifungal derivative) S. sclerotiorum inhibition 83% inhibition Not reported
7-((4-Methylpyridin-2-ylamino)methyl)quinolin-8-ol PDIA1 inhibition Sub-millimolar Low

Key Findings :

  • Antiviral Activity: C5 modifications (e.g., p-tolylamino) improve potency while minimizing cytotoxicity .
  • Antifungal Activity : Nitro and halogen substituents enhance efficacy, likely due to increased electrophilicity .
  • Enzyme Inhibition : Bulky substituents (e.g., trifluoromethylphenyl) improve binding to targets like PDIA1 .

Physicochemical Properties

Table 4: Melting Points and Solubility Trends

Compound Melting Point (°C) Molecular Weight Solubility (Predicted) Reference
7-((4-Nitroanilino)methyl)quinolin-8-ol* N/A ~325.3 Moderate in DMSO N/A
5m 165–166 488.3 Low
7-((4-Fluorophenyl)methyl)quinolin-8-ol 142–144 354.8 Moderate

Notes:

  • The nitroanilino group in the target compound may reduce solubility compared to fluorophenyl derivatives but enhance membrane permeability due to lipophilicity.

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